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Compound of Interest

Compound Name: N-Tosylaziridine

Cat. No.: B123454

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various copper-
catalyzed reactions utilizing N-Tosylaziridines as versatile building blocks. The inherent ring
strain of aziridines, coupled with the activating effect of the N-tosyl group, makes them
excellent substrates for a range of transformations, leading to the synthesis of valuable
nitrogen-containing molecules. Copper catalysis offers a cost-effective and efficient means to
control the reactivity and selectivity of these reactions.

Copper-Catalyzed Tandem Nucleophilic Ring-
Opening/intramolecular Oxidative Amidation of N-
Tosylaziridines with Hydrazones

This tandem reaction provides an efficient route to functionalized tetrahydrotriazines. The
process is initiated by a copper-catalyzed nucleophilic ring-opening of the N-Tosylaziridine by
a hydrazone, followed by an intramolecular oxidative amidation.[1][2] This methodology is
notable for its operational simplicity and the use of aerobic conditions.

Quantitative Data Summary
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Experimental Protocol

General Procedure for the Tandem Reaction:

o To a screw-capped vial, add N-Tosylaziridine (1.0 mmol), hydrazone (1.2 mmol), and

Cu(OTf)2 (0.1 mmol, 10 mol%).

o Add acetonitrile (5 mL) as the solvent.

e Seal the vial and stir the reaction mixture at 80 °C.
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e Monitor the reaction progress by Thin Layer Chromatography (TLC).
e Upon completion, cool the reaction mixture to room temperature.
o Concentrate the mixture under reduced pressure.

» Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl
acetate) to afford the desired tetrahydrotriazine product.

Reaction Workflow
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Caption: Workflow for the tandem ring-opening and amidation.

Copper-Catalyzed [3+2] Cycloaddition of N-
Tosylaziridines with Nitriles
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This method provides a direct and efficient route to substituted imidazolines. The reaction

involves the copper(ll) triflate-mediated [3+2] cycloaddition of N-Tosylaziridines with various

nitriles. This approach is applicable to a range of aryl, alkyl, and cycloalkyl substituted N-

Tosylaziridines.

Quantitative Data Summary
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Experimental Protocol

General Procedure for the [3+2] Cycloaddition:

» To a solution of the N-Tosylaziridine (1.0 mmol) in 1,2-dichloroethane (5 mL) in a sealed

tube, add the nitrile (5.0 mmol).

e Add Cu(OTf)2 (0.2 mmol, 10 mol%) to the mixture.
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o Seal the tube and heat the reaction mixture at 80 °C.

e Monitor the reaction by TLC.

o After completion, cool the mixture to room temperature.

e Quench the reaction with a saturated aqueous solution of NaHCO:s.
o Extract the product with dichloromethane (3 x 10 mL).

» Dry the combined organic layers over anhydrous Na2SOa4 and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate) to yield the imidazoline.

Reaction Mechanism
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Caption: Proposed mechanism for the [3+2] cycloaddition.

Click to download full resolution via product page

Copper-Catalyzed Kinetic Resolution of Racemic N-

Tosylaziridines

This protocol describes the kinetic resolution of racemic N-Tosylaziridines through an NHC/Cu

cooperative catalysis. This method allows for the separation of enantiomers by their differential

reaction rates in an asymmetric transformation, providing access to enantioenriched aziridines

and the corresponding ring-opened products.
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General Procedure for Kinetic Resolution:

e In a glovebox, add Cu(CHsCN)4PFe (2.5 mol%) and the chiral diphosphine ligand (e.g., (S)-
BINAP, 5 mol%) to a dried Schlenk tube.

o Add dry, degassed toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
e Add the racemic N-Tosylaziridine (0.075 mmol) and the nucleophile (e.g., indole, 0.1 mmol).
o Add the N-heterocyclic carbene (NHC) precatalyst (5 mol%) and Na2COs (0.1 mmol).

» Seal the tube and stir the reaction at 25 °C for the specified time (e.g., 30 h).

» Monitor the reaction progress and enantiomeric excess by chiral HPLC.

e Once the desired conversion is reached, quench the reaction with a saturated aqueous
NHa4Cl solution.

o Extract the products with ethyl acetate (3 x 5 mL).
o Combine the organic layers, dry over anhydrous Na=SOa4, and concentrate.

o Purify the unreacted starting material and the product by flash column chromatography.

Logical Relationship
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Caption: Principle of kinetic resolution of N-Tosylaziridines.

Copper-Catalyzed Ring-Opening of N-
Tosylaziridines with Silyl Grighard Reagents

This reaction provides a stereospecific route to -silylamines, which are valuable intermediates
in organic synthesis. The regioselectivity of the ring-opening is controlled by the steric
hindrance of the silicon nucleophile.[1]

Quantitative Data Summary
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Experimental Protocol

General Procedure for Ring-Opening with Silyl Grignard Reagents:

e To a solution of the N-Tosylaziridine (0.5 mmol) and CuCN-2LiClI (0.025 mmol, 5 mol%) in
anhydrous THF (2.5 mL) at -78 °C under an argon atmosphere, add the silyl Grignard
reagent (1.0 mmol) dropwise.

» Allow the reaction mixture to warm to room temperature and stir for the indicated time.
e Monitor the reaction by TLC.

e Upon completion, quench the reaction by the addition of a saturated aqueous solution of
NHaCl.
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Extract the mixture with ethyl acetate (3 x 10 mL).

Wash the combined organic layers with brine, dry over anhydrous MgSOa, and filter.

Concentrate the filtrate under reduced pressure.

Purify the residue by column chromatography on silica gel to afford the desired (3-silylamine.

Experimental Workflow

Ring-Opening Quench with EtOAC Column
|mm—— - Reaction aqg. NH4Cl Extraction Chromatography
1
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Copper-catalyzed tandem nucleophilic ring-opening/intramolecular oxidative amidation of
N-tosylaziridines and hydrazones under aerobic conditions - PubMed
[pubmed.ncbi.nim.nih.gov]

3. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Application Notes and Protocols for Copper-Catalyzed
Reactions Involving N-Tosylaziridines]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b123454?utm_src=pdf-body-img
https://www.benchchem.com/product/b123454?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Copper-catalyzed-ring-opening-of-aziridines-with-silicon-Grignard-reagents-control-over_fig1_331896236
https://pubmed.ncbi.nlm.nih.gov/19924904/
https://pubmed.ncbi.nlm.nih.gov/19924904/
https://pubmed.ncbi.nlm.nih.gov/19924904/
https://pubs.acs.org/doi/abs/10.1021/jacs.5b05820
https://www.benchchem.com/product/b123454#copper-catalyzed-reactions-involving-n-tosylaziridine
https://www.benchchem.com/product/b123454#copper-catalyzed-reactions-involving-n-tosylaziridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b123454+#copper-catalyzed-reactions-involving-n-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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